

Panepophenanthrin: A Technical Guide to its Spectroscopic and Crystallographic Data

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Panepophenanthrin is a natural product first isolated from the fermented broth of the mushroom strain Panus rudis Fr. IFO 8994.[1][2][3][4] Its unique and complex molecular architecture, coupled with its significant biological activity as the first identified natural product inhibitor of the ubiquitin-activating enzyme (E1), has made it a subject of considerable interest in the scientific community.[1][2][3][5] This technical guide provides a comprehensive overview of the spectroscopic and crystallographic data of Panepophenanthrin, along with detailed experimental protocols and a visualization of its mechanism of action. The structural elucidation of Panepophenanthrin was accomplished through a combination of NMR spectroscopy and single-crystal X-ray analysis.[1]

Spectroscopic Data

The structure of **Panepophenanthrin** was determined through extensive NMR studies, including 1D (¹H and ¹³C) and 2D experiments. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for Panepophenanthrin



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1-OH	4.89	d	8.8
2	3.52	dd	4.0, 1.2
3	3.60	d	4.0
3a-OH	4.97	S	
5a	2.59	d	11.2
6	5.92	s	
8	3.82	d	4.0
9	3.55	d	4.0
10-OH	5.42	s	
10a	2.15	dd	11.2, 7.2
10b	2.05	ddd	8.8, 7.2, 1.2
11	1.18	s	
12	1.07	s	_
1'	5.94	d	15.8
2'	5.82	d	15.8
4'	1.32	s	
5'	1.32	S	_

Note: Data is based on the original structure elucidation paper by Sekizawa et al. (2002) and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for Panepophenanthrin





Position	Chemical Shift (δ, ppm)
1	75.8
2	56.4
3	57.2
3a	84.1
4	198.2
5	45.1
5a	53.9
6	122.9
6a	166.4
7	201.3
8	58.1
9	55.0
10	80.4
10a	49.5
10b	44.8
10c	58.9
11	25.4
12	20.9
1'	134.5
2'	132.0
3'	72.1
4'	29.8
5'	29.8



Note: Data is based on the original structure elucidation paper by Sekizawa et al. (2002) and may vary slightly depending on the solvent and instrument used.

X-ray Crystallography Data

The absolute stereochemistry of **Panepophenanthrin** was unequivocally established by single-crystal X-ray diffraction analysis.

Table 3: Crystallographic Data for Panepophenanthrin

Parameter	Value
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	9.876(1)
b (Å)	14.543(2)
c (Å)	15.234(2)
V (ų)	2187.8(5)
Z	4
Dcalc (g/cm³)	1.31
R	0.048

Note: Data is based on the original structure elucidation paper by Sekizawa et al. (2002).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic and crystallographic data for a complex natural product like **Panepophenanthrin**, based on standard methodologies.

NMR Spectroscopy

• Sample Preparation: A sample of pure **Panepophenanthrin** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The



choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

¹H NMR Spectroscopy:

- Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
- The spectral width is set to encompass all proton signals, typically from 0 to 12 ppm.
- Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy:

- Spectra are recorded on the same spectrometer, typically at a quarter of the proton frequency (e.g., 100, 125, or 150 MHz).
- Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom.
- A wider spectral width is used, typically from 0 to 220 ppm.
- A larger number of scans is usually required due to the lower natural abundance of ¹³C.

2D NMR Spectroscopy:

- A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between protons and carbons and to aid in the complete assignment of the spectra.
- Standard pulse programs and parameters are used, with optimization of acquisition and processing parameters to achieve the desired resolution and sensitivity.

X-ray Crystallography



 Crystal Growth: Single crystals of Panepophenanthrin suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution of the compound. A variety of solvents and solvent combinations may be screened to find optimal crystallization conditions.

Data Collection:

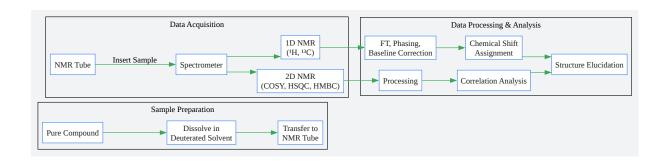
- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
- The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
- A series of diffraction images are collected as the crystal is rotated.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell parameters and space group.
 - The crystal structure is solved using direct methods or Patterson methods.
 - The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway

Panepophenanthrin exerts its biological activity by inhibiting the ubiquitin-activating enzyme (E1), which is the first and essential enzyme in the ubiquitin-proteasome pathway (UPP). This pathway is a major mechanism for targeted protein degradation in eukaryotic cells and plays a crucial role in the regulation of numerous cellular processes.

The following diagram illustrates the workflow of NMR data acquisition for a natural product like **Panepophenanthrin**.



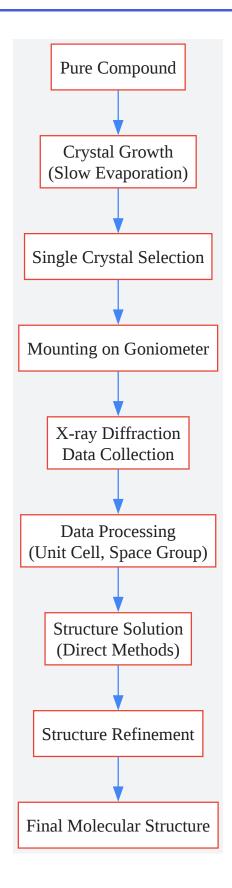


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NMR Data Acquisition Workflow

The following diagram illustrates the logical workflow for X-ray crystallographic analysis.



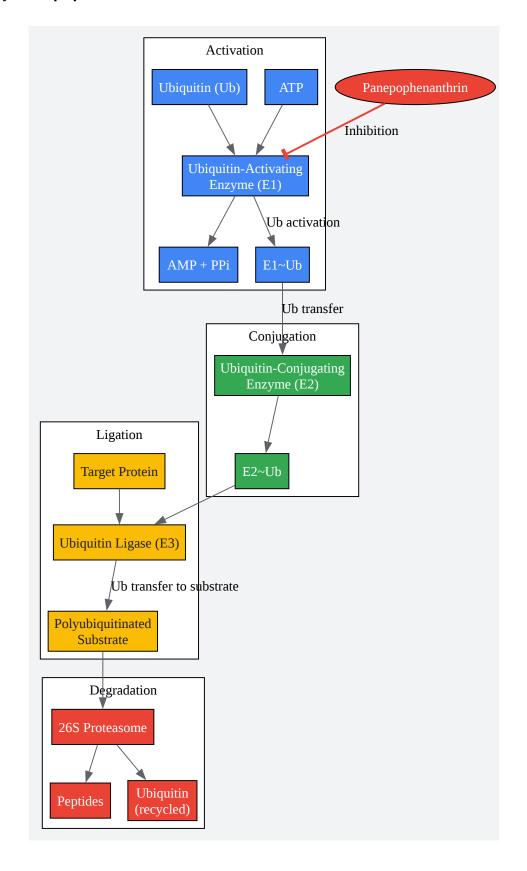


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X-ray Crystallography Workflow



The diagram below illustrates the ubiquitin-proteasome pathway and the specific point of inhibition by **Panepophenanthrin**.





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Panepophenanthrin's Inhibition of the Ubiquitin-Proteasome Pathway

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